molecular formula C5H5N3O2S B1271568 4-Amino-2-mercaptopyrimidine-5-carboxylic acid CAS No. 875-60-5

4-Amino-2-mercaptopyrimidine-5-carboxylic acid

Cat. No. B1271568
CAS RN: 875-60-5
M. Wt: 171.18 g/mol
InChI Key: DRCCUWZDHQOJQA-UHFFFAOYSA-N
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Description

4-Amino-2-mercaptopyrimidine-5-carboxylic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of both amino and mercapto functional groups, which offer multiple sites for reactions and bonding, making it a versatile building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 4-amino-2-mercaptopyrimidine-5-carboxylic acid has been explored through various methods. For instance, the Biginelli reaction has been utilized to synthesize a series of 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives, indicating the versatility of 4-amino-2-mercaptopyrimidine-5-carboxylic acid in forming complex structures . Additionally, diorganotin compounds with 4-amino-2-mercaptopyrimidine have been synthesized, showcasing the compound's ability to form coordination complexes with metals .

Molecular Structure Analysis

The molecular structure of 4-amino-2-mercaptopyrimidine-5-carboxylic acid derivatives has been characterized using techniques such as single-crystal X-ray diffraction. This has revealed the presence of various hydrogen bonding motifs and interactions, such as the robust R22(8) supramolecular heterosynthon, which are crucial for the formation of cocrystals and the overall stability of the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-2-mercaptopyrimidine-5-carboxylic acid has been demonstrated through its acylation with carboxylic acid chlorides. This process occurs at multiple nucleophilic centers, including the sulfur atom, the ring nitrogen atom, and the amino group, leading to the formation of various monoacylated derivatives . The direction of acylation is influenced by factors such as temperature, reactant nature, and the order of addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-mercaptopyrimidine-5-carboxylic acid derivatives have been studied to some extent. For example, the acylated derivatives of 4,6-diamino-2-mercaptopyrimidine have been shown to react with nucleophilic reagents, leading to the formation of 2-mercaptopyrimidines and corresponding carboxylic acid derivatives . These derivatives also exhibit the ability to rearrange to isomeric acyl derivatives, highlighting the dynamic nature of these compounds.

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Pharmacology
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Method : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Nonlinear Optical Applications

    • Field : Material Science
    • Application : Pyrimidine derivatives have been synthesized and grown as optically transparent single crystals for nonlinear optical (NLO) and optical limiting applications .
    • Method : The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
    • Results : The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
  • Inhibition of Iodothyronine 5’-deiodinase

    • Field : Biochemistry
    • Application : This compound has been shown to inhibit iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells .
  • Antioxidant Activities

    • Field : Pharmacology
    • Application : Pyrimidines display a range of pharmacological effects including antioxidants . Antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Method : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Antibacterial Activities

    • Field : Microbiology
    • Application : Pyrimidine derivatives have been reported to have antibacterial activity .
    • Results : 5-(5-amino-1,3,4-thiadiazol-2-yl)-4-(4-hydroxy phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one was reported to be the most promising antibacterial among the series screened . 2-(1,3-benzothiazol-2-ylimino)-1,2-dihydro pyrimidine-4,6-diamine showed excellent activity on both gram positive and negative .
  • Liver Fibrosis Treatment

    • Field : Medicine
    • Application : Amino acids have been introduced to AD-1 and obtained safer, more effective, and developable derivatives, which could be used to prevent or improve liver fibrosis .

Safety And Hazards

The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCCUWZDHQOJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873570
Record name 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-mercaptopyrimidine-5-carboxylic acid

CAS RN

875-60-5
Record name 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-60-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Katzman - 2014 - search.proquest.com
Part 1: The N-methyl-D-aspartate receptor (NMDA) is an ionotropic glutamate receptor that mediates excitatory synaptic transmission. Under normal physiological conditions, NMDA …
Number of citations: 0 search.proquest.com

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